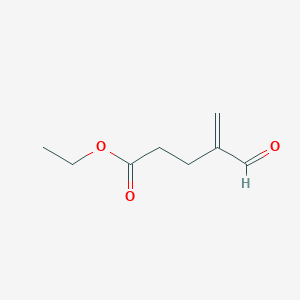

Ethyl 4-formylpent-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

89809-36-9 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 4-formylpent-4-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-11-8(10)5-4-7(2)6-9/h6H,2-5H2,1H3 |

InChI Key |

DNCDDDSDGDYOAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=C)C=O |

Origin of Product |

United States |

Reactivity Profiles and Transformational Pathways of Ethyl 4 Formylpent 4 Enoate and Analogues

Chemical Transformations Involving the Aldehyde Moiety

The aldehyde group in ethyl 4-formylpent-4-enoate is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, reductions, and oxidations. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions to the Formyl Group

Nucleophilic addition to the formyl group of α,β-unsaturated aldehydes like this compound can proceed via two main pathways: 1,2-addition (direct addition to the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon of the alkene). pressbooks.pubopenstax.org The regioselectivity of this reaction is largely determined by the nature of the nucleophile.

Strong, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition. pressbooks.publibretexts.org This results in the formation of a secondary alcohol upon protonation. For instance, the reaction of an α,β-unsaturated aldehyde with a Grignard reagent will predominantly yield an allylic alcohol. adichemistry.commasterorganicchemistry.com

Conversely, weaker, "soft" nucleophiles, such as amines, thiols, and organocuprates (Gilman reagents, R₂CuLi), generally favor 1,4-addition. pressbooks.pubopenstax.org This leads to the formation of a β-substituted aldehyde after tautomerization of the intermediate enolate. openstax.orgfiveable.me

The Wittig reaction provides another pathway for the transformation of the aldehyde group. This reaction involves a triphenyl phosphonium (B103445) ylide and is a common method for converting aldehydes and ketones into alkenes. wikipedia.orgyoutube.com The reaction of this compound with a stabilized ylide, for example, would be expected to yield a diene system. Aqueous conditions have been shown to be effective for Wittig reactions involving aldehydes and stabilized ylides, often leading to high yields and E-selectivity. acs.orgacs.org

| Nucleophile Type | Predominant Reaction Pathway | Resulting Functional Group | Example Reagent |

|---|---|---|---|

| Strong/"Hard" Nucleophiles | 1,2-Addition | Secondary Alcohol | Grignard Reagents (e.g., CH₃MgBr) |

| Weak/"Soft" Nucleophiles | 1,4-Addition (Conjugate Addition) | β-Substituted Aldehyde | Organocuprates (e.g., (CH₃)₂CuLi) |

| Phosphonium Ylides | Wittig Reaction | Alkene | Triphenylphosphonium ylides (e.g., Ph₃P=CH₂) |

Condensation Reactions and Derivative Formation

The aldehyde functionality of this compound can participate in various condensation reactions to form new carbon-carbon bonds. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group in the presence of a base or acid catalyst.

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. chemistry-online.comscribd.comlibretexts.org In the context of this compound, it could react with an enolizable ketone in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated product. libretexts.orgpearson.com

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base. This reaction is a versatile method for the synthesis of substituted alkenes.

| Condensation Reaction | Reactant Type | Typical Product |

|---|---|---|

| Claisen-Schmidt Condensation | Enolizable ketone | α,β-Unsaturated carbonyl compound |

| Knoevenagel Condensation | Active methylene compound (e.g., malonic ester) | Substituted alkene |

Reduction of the Aldehyde Function

The selective reduction of the aldehyde group in this compound to a primary alcohol, while preserving the alkene and ester functionalities, requires careful selection of the reducing agent.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones. masterorganicchemistry.com However, in the case of α,β-unsaturated aldehydes, NaBH₄ can lead to a mixture of 1,2- and 1,4-reduction products, yielding both the allylic alcohol and the saturated aldehyde, which can be further reduced to the saturated alcohol. stackexchange.comacs.org The selectivity can be influenced by reaction conditions and the use of additives. For instance, a system of NaBH₄ with sodium oxalate (B1200264) in water has been shown to achieve chemoselective 1,2-reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols. orientjchem.org Similarly, the use of certain ionic liquids as solvents with NaBH₄ can lead to high selectivity for the formation of the allylic alcohol. qub.ac.uk

Transfer hydrogenation, using a hydrogen source like ethanol (B145695) in the presence of a suitable catalyst, is another method for the selective reduction of the carbonyl group in unsaturated aldehydes. acs.org

| Reducing System | Primary Product | Selectivity |

|---|---|---|

| NaBH₄ | Mixture of allylic and saturated alcohols | Variable, condition-dependent |

| NaBH₄/Na₂C₂O₄ in H₂O | Allylic alcohol | High 1,2-selectivity orientjchem.org |

| NaBH₄ in specific ionic liquids | Allylic alcohol | High 1,2-selectivity qub.ac.uk |

| Transfer Hydrogenation (e.g., with ethanol) | Allylic alcohol | High carbonyl reduction selectivity acs.org |

Oxidation of the Aldehyde Function to Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding a dicarboxylic acid monoester. A key challenge is to achieve this oxidation without affecting the electron-rich alkene moiety.

The Pinnick oxidation is a highly effective method for the oxidation of aldehydes to carboxylic acids, particularly for α,β-unsaturated aldehydes. wikipedia.orgorgoly.comwenxuecity.com This reaction utilizes sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, often with a scavenger such as 2-methyl-2-butene (B146552) to quench the hypochlorite (B82951) byproduct. synarchive.com The Pinnick oxidation is known for its tolerance of a wide range of functional groups, including alkenes, making it a suitable choice for the selective oxidation of the formyl group in this compound. wikipedia.orgchemistry-reaction.com

Other methods for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids include the use of molecular oxygen in the presence of an iron catalyst. oup.comresearchgate.net Additionally, processes using silver(I,III) oxide as a catalyst in the presence of oxygen and a base have been developed. google.com Nickel-catalyzed oxidation with commercial bleach has also been reported as an efficient system. acs.org

| Oxidation Method | Reagents | Key Features |

|---|---|---|

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | High selectivity for α,β-unsaturated aldehydes, mild conditions. wikipedia.orgsynarchive.com |

| Iron-Catalyzed Aerobic Oxidation | Fe catalyst, O₂ | Uses molecular oxygen as the oxidant. oup.com |

| Silver-Catalyzed Oxidation | AgO, O₂, base | Effective for α,β-unsaturated aldehydes. google.com |

| Nickel-Catalyzed Oxidation | Ni(II) salt, bleach | Efficient and inexpensive. acs.org |

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is activated by the presence of two electron-withdrawing groups (the formyl and the ethyl ester groups), making it an electron-poor alkene and thus a good substrate for certain types of reactions, particularly cycloadditions.

Cycloaddition Reactions

The electron-deficient nature of the alkene in this compound makes it an excellent dienophile in Diels-Alder reactions . wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This [4+2] cycloaddition reaction occurs between a conjugated diene and a dienophile to form a six-membered ring. elte.humasterorganicchemistry.com The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of electron-withdrawing groups on the dienophile. organic-chemistry.orgmasterorganicchemistry.com Therefore, this compound is expected to react readily with electron-rich dienes to produce substituted cyclohexene (B86901) derivatives.

Another important class of cycloaddition reactions for this type of substrate is the 1,3-dipolar cycloaddition . wikipedia.org This reaction involves the addition of a 1,3-dipole to a dipolarophile (the alkene) to form a five-membered heterocyclic ring. Given its electron-poor character, the alkene in this compound can react with various 1,3-dipoles, such as nitrones and azomethine imines, often with high regioselectivity and stereoselectivity, especially in the presence of a catalyst. acs.orgresearchgate.netresearchgate.net

| Cycloaddition Reaction | Reaction Partner | Product Type | Role of this compound |

|---|---|---|---|

| Diels-Alder Reaction | Conjugated diene | Substituted cyclohexene | Dienophile |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrone, azomethine imine) | Five-membered heterocycle | Dipolarophile |

In-depth Analysis of this compound Reactivity Reveals Challenges in Data Aggregation

The reactivity of α,β-unsaturated carbonyl compounds, a class to which this compound belongs, is broadly understood. These molecules possess two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. Nucleophilic attack can occur at either position, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), respectively. The outcome of such reactions is influenced by factors including the nature of the nucleophile, the solvent, and the reaction temperature.

Similarly, the principles of radical addition to activated alkenes are well-documented. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps, often leading to anti-Markovnikov products. The presence of both an aldehyde and an ester group in this compound would be expected to influence the regioselectivity and stereoselectivity of such additions.

Furthermore, the hydrolysis of the ethyl ester linkage in this compound can be predicted based on general mechanisms for ester hydrolysis. This transformation can be catalyzed by either acid or base, proceeding through a tetrahedral intermediate to yield the corresponding carboxylic acid and ethanol. The presence of other functional groups and steric hindrance can affect the rate of this reaction.

Despite the solid theoretical framework for predicting the reactivity of this compound, the absence of specific empirical data in the scientific literature prevents a detailed discussion and the creation of data tables focusing on this compound. Authoritative sources containing specific experimental procedures, product characterization, and quantitative outcomes for the electrophilic addition, radical addition, and hydrolysis of this compound could not be identified.

Therefore, while a general overview of the expected chemical behavior of this compound can be provided based on the reactivity of analogous compounds, a detailed and data-rich article as specified in the initial request cannot be generated at this time due to the lack of specific research findings for this molecule. Further experimental investigation and publication of the results would be necessary to enable such a comprehensive analysis.

Applications in Complex Molecule Synthesis and Structural Construction

Ethyl 4-formylpent-4-enoate as a Versatile Synthetic Building Block

This compound is a bifunctional organic molecule that incorporates both an α,β-unsaturated aldehyde and an ethyl ester moiety. This unique combination of functional groups makes it a highly versatile precursor in a variety of chemical transformations. The electrophilic nature of the formyl group and the conjugated double bond allows for a range of nucleophilic addition and cycloaddition reactions, while the ester group can be subjected to hydrolysis, reduction, or transesterification to further elaborate the molecular structure.

The strategic placement of these functionalities allows for sequential or domino reactions, providing a streamlined approach to the synthesis of densely functionalized molecules from a single starting material. Its utility as a building block is a subject of interest in synthetic methodology development, aiming to construct complex carbocyclic and heterocyclic frameworks.

Strategies for the Formation of Quaternary Carbon Centers

The construction of quaternary carbon centers, particularly those that are stereogenic, remains a formidable challenge in synthetic organic chemistry. These structural motifs are prevalent in a multitude of biologically active natural products and pharmaceutical agents. The steric hindrance associated with bringing together four carbon substituents around a single carbon atom necessitates the development of highly efficient and selective synthetic methods.

Construction of All-Carbon Quaternary Stereocenters Utilizing Formylpentenoate Scaffolds

The creation of all-carbon quaternary stereocenters, where a carbon atom is bonded to four other carbon atoms in a stereochemically defined manner, is a particularly demanding synthetic endeavor. e-bookshelf.deorganicchemistrydata.orgorganicchemistrydata.orgresearchgate.net The use of scaffolds derived from molecules like this compound can, in principle, offer strategic advantages. The conjugated system can act as a Michael acceptor, allowing for conjugate addition of a carbon nucleophile. Subsequent reaction at the aldehyde functionality could then potentially lead to the formation of a quaternary carbon center. The stereochemical outcome of such transformations is of critical importance and often requires the use of chiral catalysts or auxiliaries to achieve high levels of enantioselectivity. Research in this area focuses on developing catalytic asymmetric methods that can control the spatial arrangement of the newly formed bonds. e-bookshelf.deorganicchemistrydata.orgorganicchemistrydata.orgresearchgate.net

Utility in the Synthesis of Biologically Relevant Molecules

The structural motifs accessible from versatile building blocks are often evaluated for their potential biological activity. The development of synthetic routes to novel compounds is a cornerstone of medicinal and agricultural chemistry.

Precursors for Spirooxindole Cores and Related Heterocyclic Systems

The spirooxindole framework is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. researchgate.net The synthesis of these complex spirocyclic systems often relies on the use of multifunctional starting materials that can undergo intramolecular cyclization reactions. While direct applications of this compound in this context are a subject for further exploration, its potential as a precursor lies in its ability to be transformed into intermediates that can participate in reactions to form the spirocyclic core. For instance, modification of the formyl and ester groups could lead to a substrate poised for an intramolecular cyclization to construct the spiro-center characteristic of spirooxindoles.

Intermediates for the Development of Pharmaceutical and Agrochemical Compounds

The search for new pharmaceutical and agrochemical agents is a continuous process driven by the need for more effective and safer products. The synthesis of novel molecular entities is a key component of this research. While specific, publicly documented instances of this compound's direct use as an intermediate in the large-scale production of commercial pharmaceuticals or agrochemicals are not widely reported, its potential resides in its capacity as a versatile starting material in discovery chemistry. The ability to generate molecular complexity from a readily accessible building block is highly valuable in the initial stages of drug and pesticide development, where a diverse range of compounds are synthesized and screened for biological activity.

Spectroscopic and Computational Characterization Methodologies for Formylpentenoate Esters

Advanced Spectroscopic Techniques in Structural Assignment and Purity Determination

Spectroscopic methods provide empirical data on the molecular structure, bonding, and chemical environment of a compound. The combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy offers a comprehensive toolkit for the characterization of Ethyl 4-formylpent-4-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide detailed information about the electronic environment and connectivity of protons. For this compound, the aldehyde proton is expected to be highly deshielded due to the electronegativity of the oxygen atom and the anisotropy of the carbonyl group, typically appearing far downfield in the 9-10 ppm range. libretexts.orglibretexts.org Protons on the carbon-carbon double bond (vinylic protons) would resonate in the 5.5-7.5 ppm region. The ethyl ester group would present as a characteristic quartet and triplet pattern: the -OCH₂- protons would appear as a quartet around 4.2 ppm, coupled to the adjacent methyl protons, which would in turn appear as a triplet around 1.3 ppm. libretexts.org Protons on the carbon atoms adjacent to the unsaturated system would fall in the 2.0-3.0 ppm range.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbonyl carbons are the most deshielded, with the aldehyde carbon expected in the 190-200 ppm range and the ester carbonyl carbon between 170-185 ppm. libretexts.org The sp²-hybridized carbons of the C=C double bond typically appear between 115-150 ppm. libretexts.orgnetlify.app The influence of the electron-withdrawing carbonyl groups causes the β-carbon of the α,β-unsaturated system to be shifted downfield relative to the α-carbon. netlify.app The carbons of the ethyl group (-OCH₂) and (-CH₃) are expected around 60 ppm and 14 ppm, respectively. libretexts.org

Predicted NMR Chemical Shifts for this compound

This table outlines the expected chemical shift ranges for the distinct proton and carbon environments within the molecule.

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Aldehyde | ¹H | 9.0 - 10.0 | Singlet or Doublet |

| Vinylic | ¹H | 5.5 - 7.5 | Doublet, Multiplet |

| Ester Methylene (B1212753) (-OCH₂-) | ¹H | 4.1 - 4.3 | Quartet |

| Aliphatic Methylene (-CH₂-) | ¹H | 2.0 - 3.0 | Multiplet |

| Ester Methyl (-CH₃) | ¹H | 1.2 - 1.4 | Triplet |

| Aldehyde Carbonyl | ¹³C | 190 - 200 | N/A |

| Ester Carbonyl | ¹³C | 170 - 185 | N/A |

| Vinylic Carbons | ¹³C | 115 - 150 | N/A |

| Ester Methylene Carbon | ¹³C | 60 - 62 | N/A |

| Aliphatic Methylene Carbon(s) | ¹³C | 20 - 40 | N/A |

| Ester Methyl Carbon | ¹³C | 14 - 15 | N/A |

Mass Spectrometry (MS) for Molecular Formula Elucidation (HRMS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₁₂O₃.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing the purity of a sample and identifying its components. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For esters, common fragmentation pathways include the loss of the alkoxy group (-OC₂H₅, M-45) or the entire ester group. libretexts.org Aldehydes often undergo α-cleavage, resulting in the loss of a hydrogen atom (M-1) or the formyl group (-CHO, M-29). libretexts.org The McLafferty rearrangement is another potential fragmentation pathway for carbonyl compounds possessing a γ-hydrogen. wikipedia.org

Key Mass Spectrometry Data for this compound

This table lists the calculated exact mass and potential characteristic fragments useful for structural identification.

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₈H₁₂O₃ | 156.0786 | Parent molecule |

| [M-H]⁺ | C₈H₁₁O₃ | 155.0708 | Loss of hydrogen from aldehyde |

| [M-CHO]⁺ | C₇H₁₁O₂ | 127.0759 | Loss of the formyl group |

| [M-OC₂H₅]⁺ | C₆H₇O₂ | 111.0446 | Loss of the ethoxy group from ester |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgrsc.org

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of this compound would be the strong C=O stretching absorptions. orgchemboulder.com Due to conjugation with the C=C double bond, the carbonyl stretching frequencies are lowered compared to their saturated counterparts. The α,β-unsaturated aldehyde C=O stretch is expected in the 1710-1685 cm⁻¹ region, while the α,β-unsaturated ester C=O stretch typically appears around 1730-1715 cm⁻¹. libretexts.orgorgchemboulder.com The C=C stretching vibration would be observed in the 1650-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the C=O stretch is visible in Raman spectra, the C=C double bond stretch is often more intense and provides clear evidence for the unsaturated backbone of the molecule. cdnsciencepub.comresearchgate.net The relative intensities of the C=O and C=C bands can sometimes provide information about the conformation (s-cis vs. s-trans) of the conjugated system. cdnsciencepub.com

Characteristic Vibrational Frequencies for this compound

This table presents the expected frequency ranges for key functional groups in both IR and Raman spectra.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| C-H (sp²) | Stretching | 3100 - 3000 | Medium |

| C-H (sp³) | Stretching | 3000 - 2850 | Strong |

| C-H (aldehyde) | Stretching | 2850 - 2700 (often two bands) | Medium |

| C=O (ester, conjugated) | Stretching | 1730 - 1715 | Medium-Strong |

| C=O (aldehyde, conjugated) | Stretching | 1710 - 1685 | Medium-Strong |

| C=C (alkene) | Stretching | 1650 - 1600 | Strong |

| C-O (ester) | Stretching | 1250 - 1100 | Strong |

Quantum Chemical and Computational Studies

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data and offering predictive power.

Density Functional Theory (DFT) in Predicting Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org By employing functionals such as B3LYP with basis sets like 6-31G(d), it is possible to perform geometry optimization to find the most stable three-dimensional conformation of this compound. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Analysis of Electronic and Chemical Behavior through Computational Modeling

Computational models offer a window into the electronic landscape of a molecule, which governs its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For this compound, the HOMO-LUMO gap is an indicator of its kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), which are prone to nucleophilic attack. In this molecule, the oxygen atoms of the carbonyl groups would be electron-rich (red), whereas the carbonyl carbons and the β-carbon of the unsaturated system would be electron-poor (blue), identifying them as primary reactive sites.

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms and characterizing the transient nature of transition states, which are often inaccessible through experimental means alone. For formylpentenoate esters such as this compound, theoretical calculations provide profound insights into reaction pathways, selectivity, and the influence of structural modifications on reactivity. Density Functional Theory (DFT) is a predominant method employed for these investigations due to its favorable balance of computational cost and accuracy.

The reactivity of this compound, a substituted α,β-unsaturated carbonyl compound, is primarily governed by the electrophilic nature of the β-carbon and the carbonyl carbon. Computational studies on analogous systems, such as the addition of nucleophiles to acrolein, serve as a foundational model for understanding the potential reaction pathways. These studies typically explore the potential energy surface (PES) to identify minima corresponding to reactants, intermediates, and products, as well as the saddle points that represent transition states.

One of the most common reactions for this class of compounds is the nucleophilic conjugate (or Michael) addition. Computational modeling of the addition of a simple nucleophile, like a thiol (represented as methanethiol, MeSH), to an α,β-unsaturated aldehyde provides a clear example of the mechanistic insights that can be gained.

Reaction Pathway Analysis: A Case Study of Thiol Addition

The conjugate addition of a thiol to an α,β-unsaturated aldehyde can proceed through different mechanisms. Computational studies have shown that a base-catalyzed process is often necessary for an efficient reaction. nih.gov The reaction begins with the deprotonation of the thiol to form a more potent thiolate nucleophile. The subsequent nucleophilic attack on the β-carbon of the unsaturated system leads to the formation of an enolate intermediate. This is typically the rate-determining step of the reaction. Finally, protonation of the enolate yields the final product.

For a simple model system like acrolein, DFT calculations can determine the energy barriers associated with each step. For instance, the s-trans conformer of acrolein is calculated to be more stable than the s-cis form by approximately 10 kJ/mol, and is therefore the more likely reactant conformation. nih.gov The energy barrier for the addition of a thiolate to the unsubstituted β-carbon of acrolein is relatively low. However, the presence of substituents, as in this compound, would be expected to alter this barrier. Computational models predict that alkyl substituents on the double bond can increase the activation energy for thiolate addition by 10–15 kJ/mol. nih.gov

The table below presents hypothetical relative energies for the key species in the conjugate addition of a thiolate to a generic formylpentenoate ester, based on data from analogous systems. These values are typically calculated using DFT methods such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)).

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Formylpentenoate Ester + Thiol | 0.0 |

| TS1 | Transition state for thiolate attack on β-carbon | +10.5 |

| Intermediate | Enolate Intermediate | -5.2 |

| TS2 | Transition state for protonation of enolate | -2.0 |

| Product | Thiol Adduct | -15.8 |

Transition State Geometry and Analysis

A key output of these computational studies is the optimized geometry of the transition state. For the rate-determining step of the thiol addition, the transition state (TS1) would feature a partially formed bond between the sulfur atom of the nucleophile and the β-carbon of the ester, and a partial breaking of the C=C π-bond. Vibrational frequency calculations are performed to confirm the nature of the stationary points on the PES. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

The table below details typical geometric parameters for a calculated transition state for the addition of methanethiolate (B1210775) to a model α,β-unsaturated aldehyde.

| Parameter | Description | Typical Calculated Value (Å) |

|---|---|---|

| S---Cβ distance | Partially formed bond between sulfur and β-carbon | 2.4 - 2.6 |

| Cα-Cβ distance | Elongated double bond | 1.38 - 1.42 |

| C=O distance | Carbonyl bond length | 1.22 - 1.24 |

These computational approaches not only allow for the determination of the most likely reaction mechanism but also enable the prediction of how changes in the substrate or nucleophile will affect the reaction rate and outcome. For this compound, this could involve studying the effect of the ethyl ester group or the substituents at the 4-position on the activation energy of nucleophilic attack. Such studies are crucial for the rational design of synthetic routes and for understanding the chemical behavior of this and related compounds.

Asymmetric Synthesis and Stereocontrol in Formylpentenoate Chemistry

Enantioselective Catalysis in the Generation of Chiral Formylpentenoate Derivatives

Enantioselective catalysis provides an efficient pathway to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.netnih.govoaepublish.comthieme-connect.de This approach is central to the synthesis of chiral formylpentenoate derivatives.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.de The reaction typically involves the reaction of a nucleophile with an allylic substrate, such as an allylic acetate or carbonate, in the presence of a palladium catalyst and a chiral ligand. This process can create multiple stereocenters with a high degree of control. thieme-connect.de

In the context of formylpentenoate precursors, Pd-AAA can be employed to introduce chirality by reacting a suitable nucleophile with a racemic or prochiral allylic electrophile. The palladium catalyst, rendered chiral by a coordinating ligand, facilitates the formation of a π-allyl complex. The subsequent nucleophilic attack is directed to one of the two termini of the allyl system, with the facial selectivity being controlled by the chiral ligand, leading to the formation of an enantioenriched product. This strategy has been successfully applied to a wide range of substrates, demonstrating its potential for creating acyclic tetrasubstituted stereocenters. thieme-connect.de

The success of Pd-AAA is highly dependent on the choice of the chiral ligand, which coordinates to the palladium center and orchestrates the stereochemical outcome of the reaction. Several classes of privileged ligands have been developed and found to be effective in a variety of asymmetric transformations. acs.org

Trost Diphosphine Ligands: Developed by Barry Trost, these C2-symmetric diphosphine ligands are characterized by a chiral scaffold derived from trans-1,2-diaminocyclohexane. They create a well-defined chiral pocket around the metal center, which effectively differentiates the enantiotopic faces of the incoming nucleophile or the π-allyl intermediate, leading to high enantioselectivities.

PHOX Ligands: Phosphinooxazoline (PHOX) ligands are a class of P,N-hemilabile ligands that combine a phosphine and an oxazoline moiety. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates. PHOX ligands are particularly effective in promoting asymmetric allylic substitutions. acs.org

Phosphoramidite Ligands: Phosphoramidites have emerged as a robust and versatile class of monodentate and bidentate ligands in asymmetric catalysis. dicp.ac.cnnih.govresearchgate.net Their modular structure, derived from chiral backbones like BINOL or TADDOL, allows for the rapid generation of ligand libraries for screening and optimization. nih.gov They have demonstrated excellent performance in various asymmetric reactions, including Pd-catalyzed allylic alkylations, often providing high levels of enantioselectivity. dicp.ac.cnnih.gov

The selection of the appropriate ligand is critical and is often determined empirically for a given substrate and nucleophile combination in the synthesis of formylpentenoate derivatives.

| Ligand Type | Key Features | Typical Application in Asymmetric Catalysis |

| Trost Diphosphine | C2-symmetric, derived from chiral diaminocyclohexane | Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) |

| PHOX | P,N-hemilabile, modular synthesis | Palladium-catalyzed asymmetric allylic substitution |

| Phosphoramidite | Monodentate or bidentate, often BINOL- or TADDOL-based, modular | Rh- and Pd-catalyzed hydrogenations and allylic alkylations dicp.ac.cnnih.gov |

Dynamic kinetic asymmetric transformations (DYKAT) are powerful strategies that enable the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. diva-portal.org This is achieved by combining a rapid equilibration of the starting material enantiomers with a highly enantioselective, irreversible reaction.

In the synthesis of chiral formylpentenoate derivatives, a racemic allylic substrate can be subjected to a Pd-AAA reaction under DYKAT conditions. The palladium catalyst not only facilitates the enantioselective alkylation but also catalyzes the racemization of the starting material through the formation of a meso-π-allyl complex. This ensures that both enantiomers of the starting material are converted into the desired, single enantiomeric product. The application of DYKAT has been shown to be a practical approach for producing complex organic molecules as single diastereomers and enantiomers. diva-portal.org

Strategies for Controlling Stereochemistry at Newly Formed Quaternary Centers

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents—is a significant challenge in organic synthesis. nih.gov The steric congestion around these centers makes their formation difficult. Pd-catalyzed asymmetric allylic alkylation of nonstabilized ketone enolates has proven to be an effective method for generating these challenging stereocenters in excellent yield and enantioselectivity. nih.gov

For formylpentenoate-related structures, creating a quaternary center involves the alkylation of a trisubstituted enolate. The stereochemical outcome of this process is governed by the facial selectivity of the enolate attack on the palladium π-allyl complex. The chiral ligand on the palladium catalyst plays a crucial role in controlling this selectivity. The absolute configuration of the newly formed quaternary center is often consistent with models where steric interactions between the ligand and the nucleophile dictate the approach trajectory. nih.gov The resulting quaternary-substituted products are versatile intermediates for further synthetic elaboration.

| Challenge | Strategy | Key Factor |

| Steric hindrance | Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) nih.gov | Creation of a chiral pocket by the ligand to guide the nucleophile. |

| Enantiocontrol | Use of highly effective chiral ligands (e.g., cyclohexyldiamine-derived ligands) nih.gov | Steric differentiation of the enolate faces. |

| Substrate scope | Optimization of reaction conditions (base, additives, solvent) | Matching the nucleophile and electrophile with the appropriate catalytic system. |

Diastereoselective Synthetic Approaches to Formylpentenoate Derivatives

When a molecule contains multiple stereocenters, controlling their relative configuration becomes essential. Diastereoselective synthesis aims to produce one diastereomer preferentially over all other possibilities. For derivatives of ethyl 4-formylpent-4-enoate, which can possess multiple chiral centers upon elaboration, diastereoselective reactions are critical.

One powerful strategy involves substrate-controlled diastereoselection, where an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of a ketone or the addition of a nucleophile to an aldehyde in a chiral formylpentenoate derivative can proceed with high diastereoselectivity due to the influence of a nearby stereocenter.

Alternatively, reagent-controlled diastereoselection can be employed, where the chirality of the reagent or catalyst dictates the diastereomeric outcome, regardless of existing stereocenters in the substrate. For example, tandem reactions, such as an oxidative C-C bond formation followed by an intramolecular Diels-Alder reaction, can generate multiple stereocenters in a single, highly diastereoselective step. nih.gov The development of catalytic systems that can control the diastereoselectivity of such transformations is an active area of research. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Ethyl 4-formylpent-4-enoate, and how are data interpreted methodologically?

- Answer : this compound is typically characterized using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For NMR, integration ratios and coupling constants help confirm the ester and α,β-unsaturated aldehyde moieties. IR stretches for carbonyl groups (ester: ~1740 cm⁻¹; aldehyde: ~1710 cm⁻¹) and conjugated C=C bonds (~1650 cm⁻¹) are critical. Mass spectrometry should show the molecular ion peak (M⁺) and fragmentation patterns consistent with ester cleavage. Data interpretation requires comparison to spectral databases (e.g., SDBS) and literature analogs .

Q. How can researchers design a controlled synthesis protocol for this compound to minimize side products?

- Answer : Optimize reaction conditions by isolating intermediates (e.g., via column chromatography) and controlling variables such as temperature, solvent polarity, and stoichiometry of reagents. For example, use anhydrous conditions to prevent hydrolysis of the ester group. Monitor reaction progress via TLC and characterize intermediates at each step. Include a trial experiment to test variable ranges (e.g., 60–80°C for cyclization) .

Q. What are the common synthetic routes to this compound, and how do reaction mechanisms differ?

- Answer : Two primary routes are:

- Route 1 : Claisen-Schmidt condensation of ethyl acetoacetate with acrolein, followed by oxidation.

- Route 2 : Michael addition of ethyl acrylate to a formyl-containing nucleophile.

Mechanistic differences lie in the activation of the α,β-unsaturated system. Route 1 involves aldol-like condensation, while Route 2 proceeds via conjugate addition. Validate pathways using isotopic labeling or computational studies (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

- Answer : Conduct systematic reproducibility studies under standardized conditions (e.g., solvent, temperature). Compare raw data using statistical tools (t-tests, ANOVA) to identify outliers. Cross-reference literature for methodological discrepancies (e.g., catalyst purity, inert atmosphere use). For unresolved conflicts, propose hypotheses (e.g., trace moisture effects) and test via controlled experiments .

Q. What computational methods are suitable for predicting the stereoelectronic properties of this compound, and how do they inform experimental design?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., aldehyde vs. ester electrophilicity). Solvent effects are incorporated via PCM models. Results guide experimental design, such as selecting nucleophiles with matching orbital symmetry for regioselective reactions. Validate predictions via kinetic studies .

Q. How can researchers optimize multi-step syntheses involving this compound while addressing intermediate instability?

- Answer : Use in-situ generation of unstable intermediates (e.g., enolates) under low-temperature conditions (−78°C). Stabilize reactive species via chelation (e.g., Mg²⁺) or protective groups (e.g., silyl ethers). Monitor degradation pathways via LC-MS and adjust reaction timelines. Include error analysis (e.g., ±5% yield variation) in protocols .

Q. What strategies are effective for analyzing kinetic data in this compound-mediated reactions?

- Answer : Use pseudo-first-order kinetics under excess reagent conditions. Collect time-dependent concentration data via UV-Vis spectroscopy or GC-MS. Fit data to integrated rate laws (e.g., ln[A] vs. time for first-order reactions). Compare activation parameters (ΔH‡, ΔS‡) across solvents to infer transition-state effects. Report uncertainties (e.g., confidence intervals) for robustness .

Methodological Frameworks

- For Experimental Design : Apply the PICOT framework:

- P opulation (reaction system), I ntervention (catalyst, solvent), C omparison (control experiments), O utcome (yield, selectivity), T ime (reaction duration) .

- For Data Analysis : Use SHELX -based crystallography (if applicable) for structural validation , and statistical tools (e.g., R or Python libraries) for error propagation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.